1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoropropyloxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-Bromo-2-(3,3,3-trifluoropropyloxyl)aniline.
Oxidation: Formation of oxidized derivatives at the trifluoropropyloxyl group.
Scientific Research Applications
1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and nitro groups can participate in various binding interactions, while the trifluoropropyloxyl group can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another fluorinated compound used in organic synthesis.
6-Bromo-3-cyclopropyl-2-fluoropyridine: A brominated and fluorinated aromatic compound with different applications.
Uniqueness
1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene is unique due to its combination of bromine, nitro, and trifluoropropyloxyl groups, which confer distinct reactivity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-6-2-1-3-7(8(6)14(15)16)17-5-4-9(11,12)13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNKPBSPFQNQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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